molecular formula C20H15BrO6 B2361929 Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate CAS No. 324538-72-9

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate

Cat. No.: B2361929
CAS No.: 324538-72-9
M. Wt: 431.238
InChI Key: KPTGLZCGRUUEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by the presence of multiple functional groups, including a benzoyloxy group, a bromo substituent, a formyl group, and a carboxylate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of Functional Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid

    Reduction: Conversion of the formyl group to a hydroxymethyl group

    Substitution: Replacement of the bromo substituent with various nucleophiles

Scientific Research Applications

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-(benzoyloxy)-2-formylbenzofuran-3-carboxylate: Lacks the bromo and methyl substituents, which may affect its reactivity and biological activity.

    Ethyl 4-bromo-2-formylbenzofuran-3-carboxylate: Lacks the benzoyloxy and methyl groups, which may influence its chemical properties and applications.

    Ethyl 5-(benzoyloxy)-4-bromo-2-formylbenzofuran-3-carboxylate: Lacks the methyl group, which may alter its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-benzoyloxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO6/c1-3-25-20(24)15-14(10-22)26-18-11(2)9-13(17(21)16(15)18)27-19(23)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTGLZCGRUUEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.